2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Overview
Description
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be an effective derivative against S. aureus and E. coli .
Biochemical Pathways
Benzofuran compounds have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been reported to have significant cell growth inhibitory effects .
Action Environment
A study has reported the biosynthesis of a benzofuran derivative from dibenzofuran using whole cells of pseudomonas putida strain b6-2 . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one are largely determined by its interactions with various biomolecules. For instance, it has been shown to interact with enzymes such as Src kinase . The nature of these interactions is often inhibitory, with the compound acting to reduce the activity of the enzyme .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to have anticancer activity against the human ovarian cancer cell line A2780 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a number of different interactions at the molecular level. For example, it has been shown to bind to enzymes such as Src kinase, leading to inhibition of the enzyme’s activity . This can result in changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to undergo photoinduced 6π-electrocyclization, a process that can lead to the synthesis of other compounds . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, it has been shown to induce profound dose-related behavioral activation in rats
Metabolic Pathways
This compound is involved in various metabolic pathways . For example, it has been shown to be a part of the dibenzofuran lateral pathway . This pathway involves several enzymes and cofactors, and the compound may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to achieve high yields and minimize side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Studied for its potential anti-cancer properties.
Uniqueness
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is unique due to its specific structural features and diverse biological activities. Unlike some other benzofuran derivatives, it combines the benzofuran and chromenone moieties, which may contribute to its enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-3-hydroxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-11-6-2-4-8-13(11)21-17(16(15)19)14-9-10-5-1-3-7-12(10)20-14/h1-9,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXLIAJGDRMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C(=O)C4=CC=CC=C4O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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